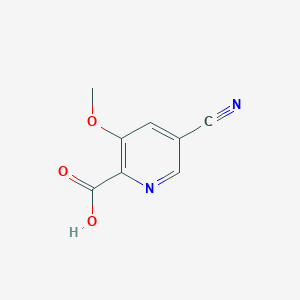

5-Cyano-3-methoxypicolinic acid

Description

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

5-cyano-3-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H6N2O3/c1-13-6-2-5(3-9)4-10-7(6)8(11)12/h2,4H,1H3,(H,11,12) |

InChI Key |

PKCMALFBUDCIEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)C#N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Analogs

| Compound Name | Substituents | CAS Number | Price (USD/g) | Similarity Score* |

|---|---|---|---|---|

| 5-Bromo-3-methoxypicolinic acid | 5-Br, 3-OCH₃, 2-COOH | 1142191-66-9 | 400 (1 g) | N/A |

| 4-Methoxy-3-methylpicolinic acid | 4-OCH₃, 3-CH₃, 2-COOH | 22280-00-8 | N/A | 0.92 |

| 4-Hydroxy-5-methylpicolinic acid | 4-OH, 5-CH₃, 2-COOH | 138569-60-5 | N/A | 0.92 |

| 4-Methoxy-3,5-dimethylpicolinic acid | 4-OCH₃, 3,5-CH₃, 2-COOH | 1261994-86-8 | N/A | 0.91 |

| 5-(2,5-Dimethoxyphenyl)picolinic acid | 5-aryl, 2-COOH | 123811-74-5 | N/A | 0.89 |

*Similarity scores (0–1 scale) derived from structural overlap with unspecified reference compounds .

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in 5-Cyano-3-methoxypicolinic acid is strongly electron-withdrawing, which likely enhances the acidity of the carboxylic acid group compared to electron-donating substituents like methoxy (-OCH₃) or methyl (-CH₃) . For example, 4-Methoxy-3-methylpicolinic acid (similarity score 0.92) may exhibit lower acidity due to its methoxy and methyl groups. Reactivity: Bromo-substituted analogs (e.g., 5-Bromo-3-methoxypicolinic acid) are valuable in cross-coupling reactions, whereas the cyano group may participate in nucleophilic additions or serve as a hydrogen-bond acceptor in molecular interactions .

Commercial Availability: 5-Bromo-3-methoxypicolinic acid is commercially available at a premium price ($400/g for 1 g), reflecting synthetic complexity or demand in medicinal chemistry .

Structural Similarity: Compounds with methoxy and methyl groups (e.g., 4-Methoxy-3-methylpicolinic acid) show high similarity scores (0.92), likely due to shared functional groups and substitution patterns. The cyano group’s distinct electronic profile may reduce similarity to these analogs despite positional alignment .

Research Implications and Limitations

- Synthetic Utility: Bromo- and cyano-substituted picolinic acids are pivotal intermediates in drug discovery. For instance, bromo groups facilitate Suzuki-Miyaura couplings, while cyano groups may enhance binding affinity in enzyme inhibitors .

- Biological Activity: Methoxy and hydroxy analogs (e.g., 4-Hydroxy-5-methylpicolinic acid) are explored for antimicrobial or anti-inflammatory properties, but the cyano variant’s bioactivity remains uncharacterized in the provided evidence .

- Data Gaps: Direct pharmacological or thermodynamic data for this compound are absent in the evidence. Further studies are needed to elucidate its solubility, stability, and biological performance relative to its analogs.

Q & A

Basic Question

- Structural confirmation : Use -/-NMR to verify substituent positions and assess purity (>95% by -NMR integration) .

- Mass spectrometry : High-resolution ESI-MS can distinguish between isomers (e.g., 3-methoxy vs. 4-methoxy derivatives) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, though crystallization may require slow evaporation in polar solvents like ethanol/water mixtures .

How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Advanced Question

Contradictions in bioactivity data (e.g., enzyme inhibition vs. no activity) often arise from:

- Structural analogs : Minor changes (e.g., 5-cyano vs. 5-nitro) drastically alter binding affinity. Compare with 5-cyano-picolinic acid derivatives, which show neuroprotective effects .

- Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines (e.g., HEK293 vs. HeLa) can skew results. Standardize protocols using controls like unsubstituted picolinic acid .

Methodological Insight : Employ orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional activity) to validate findings .

What strategies are effective for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Advanced Question

- Functionalization of the pyridine ring : Introduce halogens (Cl, Br) via electrophilic substitution or perform Suzuki-Miyaura couplings using boronic acid derivatives (e.g., 3-methoxypyridine-5-boronic acid pinacol ester) .

- Modification of the cyano group : Reduce to amine (–NH₂) using LiAlH₄ or convert to tetrazole via [3+2] cycloaddition with NaN₃ .

Methodological Insight : Prioritize protecting group strategies (e.g., tert-butyl esters for the carboxylic acid) to prevent side reactions during derivatization .

How can computational modeling guide the design of this compound-based enzyme inhibitors?

Advanced Question

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases or phosphatases). The methoxy group’s orientation may influence hydrophobic pocket interactions .

- MD simulations : Assess stability of inhibitor-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .

Methodological Insight : Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) .

What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Basic Question

- Purification : Column chromatography on silica gel (ethyl acetate/hexane gradients) is effective for small batches, but recrystallization (ethanol/water) may be preferable for larger scales .

- Byproduct formation : Monitor for de-cyanation or demethylation side products via LC-MS. Optimize quenching conditions (e.g., acidic hydrolysis) to minimize impurities .

How does the stability of this compound under varying storage conditions impact experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.